2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine
Description
2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a piperidine ring substituted with a 3,5-dimethoxyphenylmethyl group and a 1,8-naphthyridine moiety
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-26-19-12-16(13-20(14-19)27-2)15-25-10-7-17(8-11-25)21-6-5-18-4-3-9-23-22(18)24-21/h3-6,9,12-14,17H,7-8,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOVDSWKIZIJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic synthesisThe final step involves the coupling of this intermediate with 1,8-naphthyridine under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethoxyphenyl)-2-(piperidin-4-yl)ethanone
- 2-(3,5-Dimethoxyphenyl)-1,8-naphthyridine
- 4-(3,5-Dimethoxyphenyl)piperidine
Uniqueness
What sets 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine apart from similar compounds is its unique combination of the piperidine ring, the 3,5-dimethoxyphenylmethyl group, and the 1,8-naphthyridine moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .
Biological Activity
The compound 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine is a member of the naphthyridine family, known for its diverse biological activities, including antibacterial, anticancer, and central nervous system effects. This article reviews its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H25N3O2
- Molecular Weight : 351.45 g/mol
Biological Activity Overview
Research has indicated that naphthyridine derivatives exhibit significant biological activities. The specific compound under investigation has shown promise in various areas:
1. Antibacterial Activity
Recent studies have demonstrated that naphthyridine derivatives can enhance antibiotic activity against multi-resistant bacterial strains. For instance, a study highlighted the effectiveness of 1,8-naphthyridine derivatives in combination with traditional antibiotics, showing improved efficacy against strains such as E. coli and S. aureus .
| Compound | Antibiotic Used | Bacterial Strain | Enhancement in Activity |
|---|---|---|---|
| 1,8-Naphthyridine Derivative | Norfloxacin | E. coli | Significant (p < 0.0001) |
| 1,8-Naphthyridine Derivative | Ofloxacin | S. aureus | Significant (p < 0.0001) |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study focused on various naphthyridine derivatives found that they exhibited cytotoxic effects against several cancer cell lines, including breast and renal cancer cells . The mechanism of action is thought to involve the inhibition of topoisomerase I (TOP1), which is crucial for DNA replication and transcription.
Case Studies
A notable case study involved the synthesis and evaluation of various substituted naphthyridines for their biological activity. The results indicated that modifications in the piperidine ring significantly impacted both antibacterial and anticancer activities .
Research Findings
Research has consistently shown that the biological activity of naphthyridine derivatives is influenced by their chemical structure:
- Substituents : The presence of methoxy groups at the 3 and 5 positions on the phenyl ring enhances antibacterial properties.
- Piperidine Ring Modifications : Variations in the piperidine moiety can lead to changes in cytotoxicity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
